1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.
Each of these steps requires specific reagents and conditions to ensure high yield and purity. For example, bromomethylation might involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, while trifluoromethylthiolation could be achieved using trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the trifluoromethylthio group.
1-(4-(Trifluoromethylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one: Contains a methylthio group instead of trifluoromethylthio.
Uniqueness
The presence of both bromomethyl and trifluoromethylthio groups in 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one makes it unique. These groups confer distinct chemical properties, such as increased reactivity and stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-5-8(18-11(14,15)16)1-2-9(7)10(17)3-4-13/h1-2,5H,3-4,6H2 |
InChI Key |
KANHHMLDHZYZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CBr)C(=O)CCCl |
Origin of Product |
United States |
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